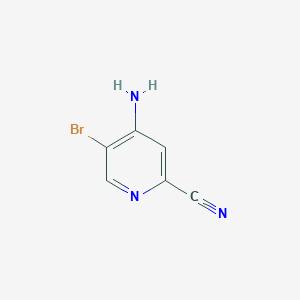
4-Amino-5-bromo-2-cyanopyridine
Descripción general
Descripción
“4-Amino-5-bromo-2-cyanopyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “4-Amino” part refers to an amino group (-NH2) attached to the fourth carbon in the ring. The “5-bromo” part refers to a bromine atom attached to the fifth carbon in the ring. The “2-cyanopyridine” part refers to a cyano group (-CN) attached to the second carbon in the ring .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “4-Amino-5-bromo-2-cyanopyridine”, often involves reactions like the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . A specific method for the synthesis of 5-Bromo-2-cyanopyridine involves the use of POCl3/CH2Cl2/Pyridine as a dehydrating reagent from 2-amino-5-bromopyridine by a three-step reaction .
Molecular Structure Analysis
The molecular structure of “4-Amino-5-bromo-2-cyanopyridine” can be deduced from its name. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The fourth carbon in the ring has an amino group (-NH2) attached to it. The fifth carbon in the ring has a bromine atom attached to it. The second carbon in the ring has a cyano group (-CN) attached to it .
Chemical Reactions Analysis
The chemical reactions involving “4-Amino-5-bromo-2-cyanopyridine” could be complex due to the presence of multiple reactive groups. For instance, the amino group (-NH2) is a nucleophile and can participate in nucleophilic substitution reactions. The bromine atom is a good leaving group and can be replaced by other groups in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-5-bromo-2-cyanopyridine” would depend on its structure. For instance, it is likely to be a solid at room temperature . Its exact melting point, boiling point, and other properties would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
4-Amino-5-bromo-2-cyanopyridine: serves as a versatile intermediate in pharmaceutical synthesis. It’s particularly valuable in constructing compounds that exhibit antiprotozoal activity . This application is crucial for developing treatments against protozoan infections, which are a significant health concern in many parts of the world.
Polymer Solar Cells
In the field of renewable energy, this compound is used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP) . PyDPP is a building block for low band-gap copolymers, which are essential as electron donors in polymer solar cells. This application represents a step towards more efficient and cost-effective solar energy solutions.
Mecanismo De Acción
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of SM cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 4-Amino-5-bromo-2-cyanopyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-5-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZKYKQLMODGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)


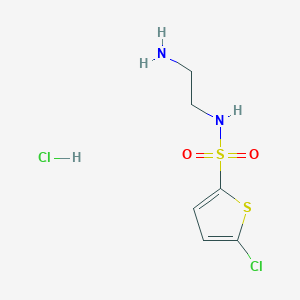
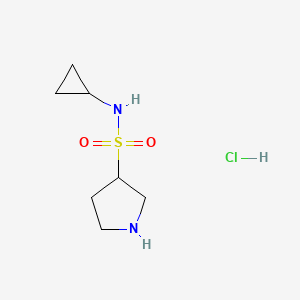
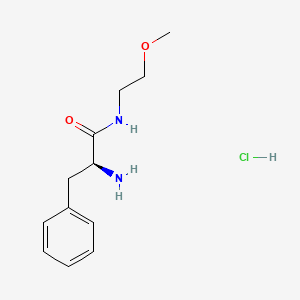

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)
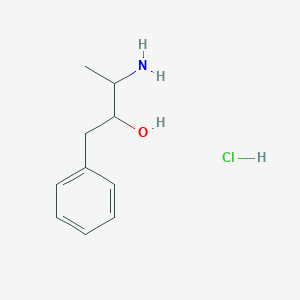
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)
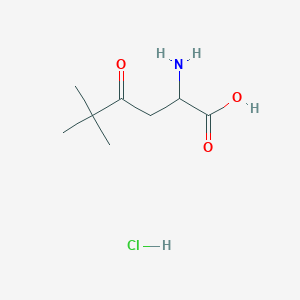
![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)